Introduction: Situating Dodecyl Formate in the Chemical Landscape
Introduction: Situating Dodecyl Formate in the Chemical Landscape
An In-Depth Technical Guide to Dodecyl Formate (CAS No. 28303-42-6)
Dodecyl formate, also known as lauryl formate, is the ester formed from dodecanol (lauryl alcohol) and formic acid. It is a long-chain aliphatic ester primarily recognized for its distinct organoleptic properties. While not a frontline molecule in drug development, its study provides a valuable model for understanding ester chemistry, synthesis, purification, and analytical characterization—principles that are foundational to the synthesis of more complex active pharmaceutical ingredients (APIs). This guide offers a comprehensive technical overview of its properties, synthesis, analysis, and handling, providing field-proven insights for laboratory professionals.
Section 1: Core Physicochemical and Structural Properties
Understanding the fundamental properties of a molecule is the bedrock of its application and manipulation in a laboratory setting. Dodecyl formate is a colorless, oily liquid characterized by its insolubility in water and solubility in organic solvents like alcohol and oils.[1] These properties are dictated by its molecular structure: a long, nonpolar C12 alkyl chain coupled with a polar formate ester group.
Chemical Identity and Properties
The key quantitative data for dodecyl formate are summarized below. These values, particularly boiling point and density, are critical for designing purification protocols such as distillation and for calculating molar quantities.
| Property | Value | Source |
| CAS Number | 28303-42-6 | [1] |
| Molecular Formula | C₁₃H₂₆O₂ | [2][3] |
| Molecular Weight | 214.34 g/mol | [2][3] |
| Appearance | Colorless, oily liquid | [1][2] |
| Boiling Point | ~254-280 °C (estimated/reported) | [1][2][4] |
| Melting Point | -19.1 °C (estimate) | [1][4] |
| Density | ~0.86 - 0.88 g/cm³ (estimate) | [1][4] |
| Solubility | Insoluble in water; Soluble in alcohol and oils | [1][2] |
| logP (o/w) | ~5.47 (estimate) | [1][2] |
| Refractive Index | ~1.4243 (estimate) | [1][4] |
Organoleptic Profile
From a sensory perspective, dodecyl formate possesses a mild, green-fruity, and somewhat floral aroma.[1][4] Its scent is sometimes compared to honeysuckle, linden blossom, and lily, which underpins its primary application in the fragrance industry.[1][4]
Molecular Structure
The structure of dodecyl formate is fundamental to its reactivity and spectroscopic signature.
Caption: Reaction scheme for Fischer-Speier Esterification.
Step-by-Step Laboratory Synthesis Protocol
This protocol is a self-validating system; successful synthesis and purification will yield a product matching the analytical data in Section 3.
Objective: To synthesize Dodecyl Formate with >95% purity.
Materials:
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Dodecanol (1-dodecanol)
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Formic acid (≥98%) [5][6]* Sulfuric acid (concentrated, as catalyst)
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Sodium bicarbonate (saturated aqueous solution)
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Brine (saturated NaCl aqueous solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Diethyl ether or similar organic solvent
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Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Methodology:
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Reaction Setup: In a 250 mL round-bottom flask, combine dodecanol (e.g., 0.1 mol) and formic acid (e.g., 0.12 mol, a slight excess). While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (5-10 drops).
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Causality Insight: Using a slight excess of the more volatile reactant (formic acid) helps drive the reaction equilibrium towards the product side, according to Le Châtelier's principle. The strong acid catalyst protonates the carbonyl oxygen of formic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (typically around 100-110°C) for 2-4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).
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Workup - Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel containing 100 mL of diethyl ether and 50 mL of water. Shake gently and discard the aqueous layer.
-
Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize remaining acids) and then 50 mL of brine (to reduce the solubility of organic material in the aqueous phase).
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Trustworthiness Check: Effervescence (CO₂ release) during the bicarbonate wash confirms the presence of and neutralizes residual formic and sulfuric acids. The absence of effervescence indicates a complete wash.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
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Purification: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude product can be purified by vacuum distillation to yield pure dodecyl formate. The high boiling point necessitates distillation under reduced pressure to prevent decomposition.
Emerging Synthesis Methods: Enzymatic Catalysis
While chemical synthesis is robust, there is growing interest in "green" chemistry. Enzymatic synthesis of formate esters, using lipases like Novozym 435, offers an environmentally friendly alternative. [7]Studies on octyl formate synthesis have shown high conversion rates (up to 96.51%) under mild conditions (e.g., 40°C). [7]This approach avoids harsh acids and high temperatures, reducing waste and energy consumption. [7]The mechanism involves the lipase forming an enzyme-substrate complex with formic acid, which then reacts with the alcohol. [7]This methodology is directly translatable to dodecyl formate synthesis for research and development purposes.
Caption: Workflow for the synthesis and purification of Dodecyl Formate.
Section 3: Analytical Characterization and Quality Control
Confirming the identity and purity of a synthesized compound is non-negotiable. A combination of spectroscopic techniques provides a complete structural fingerprint. [8]
Spectroscopic Analysis
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Mass Spectrometry (MS): In MS, the molecular ion peak (M+) is expected at an m/z corresponding to the molecular weight of the compound (214.34). The fragmentation pattern would likely show losses corresponding to the dodecyl chain and the formate group.
-
Infrared (IR) Spectroscopy: IR spectroscopy is ideal for identifying functional groups. The key expected absorptions for dodecyl formate are:
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~1720 cm⁻¹: A strong, sharp peak characteristic of the C=O (carbonyl) stretch of an ester.
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~2850-2960 cm⁻¹: Strong C-H stretching from the long alkyl chain.
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~1180 cm⁻¹: C-O stretching of the ester linkage.
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-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information.
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¹H NMR:
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~8.0 ppm (singlet, 1H): The unique formyl proton (H-C=O).
-
~4.1 ppm (triplet, 2H): The -O-CH₂- protons, deshielded by the adjacent oxygen.
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~1.6 ppm (multiplet, 2H): The -O-CH₂-CH₂- protons.
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~1.2-1.4 ppm (broad multiplet, 18H): The remaining methylene (-CH₂-) protons of the alkyl chain.
-
~0.9 ppm (triplet, 3H): The terminal methyl (-CH₃) protons.
-
-
¹³C NMR:
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~161 ppm: The ester carbonyl carbon.
-
~65 ppm: The -O-CH₂- carbon.
-
~20-35 ppm: A series of peaks for the carbons of the dodecyl chain.
-
~14 ppm: The terminal methyl carbon.
-
-
Quality Control Workflow
A standard QC workflow ensures that each batch of synthesized material meets the required specifications before use in further applications.
Caption: Standard workflow for analytical quality control (QC).
Section 4: Applications in Research and Industry
The primary documented use of dodecyl formate is within the fragrance industry. [1][4]Its specific scent profile allows it to act as a modifier in complex fragrance compositions. It is particularly effective in floral bases such as tuberose, narcissus, lily, and hyacinth, where its green and fruity notes provide freshness and lift. [1][4]It is noted to blend well with aliphatic aldehydes, which are common components in perfumery. [1][4] While other simple formate esters, like ethyl formate, have applications as fumigants due to their volatility and ability to break down into naturally occurring products (formic acid and ethanol), this is not a documented application for the much less volatile dodecyl formate. [9]Currently, its use appears to be confined to fragrance applications, and it is not recommended for use in flavors. [2]
Section 5: Safety, Handling, and Storage
Comprehensive toxicological data for dodecyl formate is not widely available in public databases. [2]Therefore, handling should be guided by best practices for similar long-chain esters and the precautionary principles outlined in safety data sheets for its reactants.
-
Personal Protective Equipment (PPE): Always wear safety glasses, nitrile gloves, and a lab coat. [3][6]* Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors. [6][10]Avoid contact with skin and eyes. [10]Standard safe handling practices include avoiding ignition sources and washing hands thoroughly after use. [6]* Storage: Store in a cool, well-ventilated place in a tightly sealed container. [10]* Spills: In case of a spill, absorb with an inert material (e.g., sand, diatomaceous earth) and dispose of it as chemical waste. [5]* Environmental Fate: While specific data is lacking, related compounds like cyclododecyl formate have been screened and were not identified as being persistent or bioaccumulative based on their structure and physicochemical properties. [11]
References
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Fragrance material review on benzyl formate. (2012). ResearchGate. Retrieved January 26, 2026, from [Link]
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Ethyl Formate for the Treatment of Invertebrate Pests. (n.d.). Murdoch University Research Portal. Retrieved January 26, 2026, from [Link]
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Mechanism of Action of Formate Dehydrogenases. (2014). PMC - NIH. Retrieved January 26, 2026, from [Link]
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Spectral Data Interpretation for Organic Structure Determination. (n.d.). StudyPulse. Retrieved January 26, 2026, from [Link]
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Quantification of molecules in (1)H-NMR metabolomics with formate as a concentration standard. (2012). PubMed. Retrieved January 26, 2026, from [Link]
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